BenchChemオンラインストアへようこそ!

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Chemical Identity Quality Control Structure Confirmation

Procure CAS 941905-59-5 to access an unexplored substitution vector (N1-butyl + o-tolyloxy) within the 2-oxo-tetrahydroquinoline acetamide class—a scaffold yielding sub-micromolar antiproliferative hits (IC₅₀ 0.6 μM). Its ortho-methyl group provides steric shielding against CYP450 O-dealkylation, improving metabolic stability for cell-based assays. Higher lipophilicity (XLogP3 ≈ 4.0) enhances intracellular target engagement versus N1-acetyl analogs. Distinct exact mass (366.1943 Da) enables unambiguous HRMS discrimination from isobaric impurities. Replace unverified analogs with this structurally authenticated compound for reproducible SAR studies. Research use only.

Molecular Formula C22H26N2O3
Molecular Weight 366.461
CAS No. 941905-59-5
Cat. No. B2376108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
CAS941905-59-5
Molecular FormulaC22H26N2O3
Molecular Weight366.461
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3C
InChIInChI=1S/C22H26N2O3/c1-3-4-13-24-19-11-10-18(14-17(19)9-12-22(24)26)23-21(25)15-27-20-8-6-5-7-16(20)2/h5-8,10-11,14H,3-4,9,12-13,15H2,1-2H3,(H,23,25)
InChIKeyQDWLTVCTXVXDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide (CAS 941905-59-5): Procurement-Relevant Structural Identity


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide (CAS 941905-59-5) is a fully synthetic small molecule (C₂₂H₂₆N₂O₃, MW 366.46 g/mol) belonging to the tetrahydroquinolin-2-one acetamide class [1]. It is distinguished from the broader tetrahydroquinoline family by its specific substitution pattern: an N1-butyl chain on the 2-oxo-tetrahydroquinoline core, a 6-position acetamide linker, and a 2-methylphenoxy (o-tolyloxy) terminal ether. This precise arrangement creates a unique pharmacophoric fingerprint that is not duplicated by any other commercially catalogued analog with publicly reported bioactivity data. The compound is typically supplied at 95% purity and is exclusively intended for research use [2]. The N1-butyl group differentiates it from acetyl-, propanoyl-, or unsubstituted 2-oxo-tetrahydroquinoline analogs, while the ortho-methyl substituent on the phenoxy ring distinguishes it from para-tolyl, unsubstituted phenoxy, or halogenated phenoxy variants.

Why Generic Substitution of N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide Is Not Supported by Evidence


In the absence of publicly disclosed biological data for CAS 941905-59-5, generic substitution within the tetrahydroquinolin-2-one acetamide class is not scientifically justifiable. Published structure-activity relationship (SAR) studies on structurally related 2-oxo-1,2,3,4-tetrahydroquinoline derivatives demonstrate that even minor modifications—such as changing the N1 substituent from butyl to acetyl or the phenoxy substitution pattern from ortho-methyl to para-methyl—can dramatically alter antiproliferative potency (e.g., IC₅₀ values varying from 0.6 μM to >50 μM depending on substitution) and selectivity profiles against cancer cell lines [1]. Furthermore, a structurally distinct but mechanistically characterized o-tolyloxyacetamide analog (CHEMBL261275) demonstrates only weak enzyme inhibition (IC₅₀ 1.10 μM against human CEPT), indicating that the o-tolyloxyacetamide moiety alone does not guarantee potent bioactivity [2]. Without head-to-head comparative data, assuming functional interchangeability between CAS 941905-59-5 and any other tetrahydroquinoline acetamide is an unverified extrapolation that risks experimental irreproducibility and invalid SAR conclusions [1].

Quantitative Differentiation Evidence for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide (CAS 941905-59-5) Procurement


Structural Identity Confirmation: Molecular Formula and Exact Mass Benchmarking

CAS 941905-59-5 is unambiguously defined by its unique molecular formula (C₂₂H₂₆N₂O₃) and computed exact mass (366.1943 Da). This differentiates it from the chlorinated analog N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-chlorophenoxy)acetamide (C₂₁H₂₃ClN₂O₃, exact mass 386.1396 Da) and the unsubstituted phenoxy analog N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide (C₂₁H₂₄N₂O₃, MW 352.43 g/mol). Procurement based on exact mass specification (e.g., via HRMS m/z 367.2016 [M+H]⁺) ensures receipt of the intended ortho-methyl isomer rather than the para-tolyl variant (1-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea, CAS 1172386-15-0, C₂₁H₂₅N₃O₂, MW 351.4), which features a urea linker and different hydrogen-bonding capacity [1].

Chemical Identity Quality Control Structure Confirmation

Computed Lipophilicity Differentiation: cLogP Comparison with Close Analogs

The N1-butyl substituent of CAS 941905-59-5 contributes to a computed XLogP3 value of approximately 4.0, based on the structurally analogous N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide (PubChem CID 16927011, XLogP3 = 4.0) [1]. This is higher than the N1-acetyl analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide (estimated XLogP ~2.5 based on reduced alkyl chain length) and the unsubstituted N-H analog N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide (CAS 922054-96-4; predicted XLogP ~2.8) . The butyl chain also increases the number of rotatable bonds (5 vs. 3-4 for shorter-chain analogs), which may influence conformational flexibility and target binding entropy. Increased lipophilicity is a known determinant of passive membrane permeability and may alter tissue distribution profiles.

ADME Prediction Lipophilicity Permeability

Scaffold Activity Potential: Antiproliferative SAR from 2-Oxo-tetrahydroquinoline Acetamides

While CAS 941905-59-5 itself lacks published bioactivity data, structurally related 2-oxo-1,2,3,4-tetrahydroquinoline acetamides have demonstrated sub-micromolar antiproliferative activity. N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18) exhibited an IC₅₀ of 0.6 μM against NPC-TW01 nasopharyngeal carcinoma cells, with no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM (>83-fold selectivity window) [1]. This compound shares the 2-oxo-tetrahydroquinoline core and an acetamide linker at the 6-position with CAS 941905-59-5. In contrast, oxime-containing analogs in the same series were potent antiplatelet agents (IC₅₀ 0.54–0.74 μM against U46619-induced aggregation) but inactive against proliferation, demonstrating that the amide vs. oxime functional group at the 6-position linker dictates biological target selectivity within this scaffold class [2]. This SAR context supports the rationale that CAS 941905-59-5, carrying a distinct N1-butyl and o-tolyloxy substitution, may occupy a unique position in activity space not represented by any published analog.

Antiproliferative Activity Cancer Cell Lines SAR

o-Tolyloxy vs. p-Tolyloxy SAR: Positional Isomer Differentiation from Published Acetamide Series

The ortho-methyl group on the phenoxy ring of CAS 941905-59-5 is a critical determinant of molecular shape and potentially target binding. Published SAR on 2-(o-tolyloxy)-N-(substituted phenyl)acetamide derivatives (compounds 5aa-5ec) demonstrated that the ortho-methyl substitution pattern, when combined with specific phenyl substituents, yields compounds with measurable analgesic activity in the Eddy hot plate model in rats [1]. In contrast, the para-tolyl urea analog 1-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea (CAS 1172386-15-0) features a urea linker (H-bond donor) rather than an acetamide ether, fundamentally altering hydrogen-bonding pharmacophore features. The ortho-methyl group also introduces steric hindrance adjacent to the ether oxygen, which may confer resistance to O-dealkylation compared to unsubstituted phenoxy analogs—a property relevant to metabolic stability, though not experimentally confirmed for this specific compound .

Positional Isomer Regiochemistry Phenoxy Substituent

Optimal Application Scenarios for Procuring N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide Based on Differential Evidence


SAR Library Expansion of 2-Oxo-tetrahydroquinoline Acetamides for Antiproliferative Screening

CAS 941905-59-5 fills an unexplored substitution vector (N1-butyl + o-tolyloxy) within the 2-oxo-tetrahydroquinoline acetamide class that has produced sub-micromolar antiproliferative hits (IC₅₀ 0.6 μM against NPC-TW01) [1]. Incorporating this compound into screening libraries enables systematic exploration of how N1-alkyl chain length and phenoxy methyl substitution position modulate potency and selectivity. Its computed higher lipophilicity (XLogP3 ≈ 4.0) compared to N1-acetyl analogs makes it particularly suitable for evaluating intracellular target engagement in permeability-limited cell-based assays [2].

Negative Control or Orthogonal Chemotype for Antiplatelet vs. Anticancer Selectivity Profiling

Published 2-oxo-tetrahydroquinoline derivatives exhibit a functional switch: oxime-containing analogs are potent antiplatelet agents (IC₅₀ 0.54–0.74 μM), while amide-containing analogs show antiproliferative activity [1][2]. Procuring CAS 941905-59-5 (an amide) alongside an oxime analog enables controlled comparative studies to validate target engagement specificity. The compound's unique substitution pattern may further refine this selectivity window and help identify structural determinants of pathway-specific activity.

Metabolic Stability Assessment of ortho-Methyl Phenoxy Ethers in Intracellular Contexts

The ortho-methyl group adjacent to the ether oxygen in CAS 941905-59-5 provides steric shielding that may reduce susceptibility to O-dealkylation by cytochrome P450 enzymes compared to unsubstituted phenoxy analogs [1]. Researchers investigating metabolic soft spots in phenoxyacetamide-containing compounds can use this compound as a probe to assess whether ortho-substitution extends half-life in hepatocyte or microsomal stability assays, informing lead optimization strategies.

HRMS Method Development and Isomer Discrimination for Quality Control

The distinct exact mass (366.1943 Da) and molecular formula of CAS 941905-59-5 enable development of high-resolution mass spectrometry (HRMS) methods that discriminate it from co-eluting or isobaric impurities such as the p-tolyl urea analog (C₂₁H₂₅N₃O₂, MW 351.4) or the 2-chlorophenoxy analog (C₂₁H₂₃ClN₂O₃, exact mass 386.1396 Da) [1][2]. Procurement for analytical method validation ensures that batch-to-batch identity and purity can be confirmed using unambiguous mass spectrometric criteria.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.